

# Application Note: Quantitative Analysis of N-Nitrosomethylethylamine using Isotope Dilution Mass Spectrometry

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## Compound of Interest

Compound Name: *N*-Nitrosomethylethylamine-d5

Cat. No.: B12392776

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## Introduction

N-Nitrosomethylethylamine (NMEA) is a member of the nitrosamine family of compounds, which are classified as probable human carcinogens by the International Agency for Cancer Research (IARC) and other regulatory bodies.[1][2] These impurities can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product.[3] Due to the potential health risks associated with nitrosamines, even at trace levels, regulatory agencies worldwide require stringent control and monitoring of these impurities in pharmaceutical products.[2][4]

Isotope dilution analysis coupled with mass spectrometry is the gold standard for the accurate quantification of trace-level impurities like NMEA. This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard, in this case, **N-Nitrosomethylethylamine-d5** (NMEA-d5). The use of a deuterated internal standard that is chemically identical to the analyte ensures high accuracy and precision by correcting for variations in sample preparation, extraction efficiency, and instrument response.[5][6] This application note provides a detailed protocol for the quantitative analysis of NMEA in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) with NMEA-d5 as the internal standard.

## Experimental Protocols

This section details the methodologies for sample preparation, and subsequent analysis by either LC-MS/MS or GC-MS/MS for the quantification of N-Nitrosomethylethylamine.

### 1. Materials and Reagents

- N-Nitrosomethylethylamine (NMEA) standard
- **N-Nitrosomethylethylamine-d5** (NMEA-d5) internal standard[7]
- Methanol (MeOH), HPLC or LC-MS grade
- Dichloromethane (DCM), HPLC grade
- Water, HPLC or LC-MS grade
- Formic acid, LC-MS grade
- Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
- 0.2 µm PTFE syringe filters

### 2. Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMEA and NMEA-d5 in methanol.
- Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NMEA intermediate stock solution with an appropriate solvent (e.g., 80% methanol in water for LC-MS/MS or dichloromethane for GC-MS/MS).[8] Spike each calibration standard with the NMEA-d5 internal standard to a final concentration of 20 ng/mL.[9]

### 3. Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., drug substance, drug product, water).

- For Water Samples (Solid Phase Extraction - SPE):
  - Add NMEA-d5 internal standard to the aqueous sample.
  - Condition an SPE cartridge according to the manufacturer's instructions.
  - Load the sample onto the SPE cartridge.
  - Wash the cartridge to remove interfering substances.
  - Elute the analytes with an appropriate solvent, such as dichloromethane.[\[5\]](#)
  - The eluate can be concentrated and reconstituted in a suitable solvent for analysis.
- For Pharmaceutical Samples (Solid Dosage Forms):
  - Accurately weigh the powdered sample (e.g., equivalent to 500 mg of API) into a centrifuge tube.[\[8\]](#)
  - Add a known volume of extraction solvent (e.g., 10 mL of methanol or dichloromethane) containing the NMEA-d5 internal standard.[\[8\]](#)
  - Vortex the mixture to ensure thorough mixing and sonicate for approximately 10 minutes.[\[8\]](#)
  - Centrifuge the sample at high speed (e.g., 15,000 rpm) for 5 minutes.[\[8\]](#)
  - Filter the supernatant through a 0.2  $\mu$ m PTFE syringe filter into an autosampler vial for analysis.[\[8\]](#)

#### 4. Instrumental Analysis: LC-MS/MS

- Chromatographic Conditions:
  - LC System: UHPLC system

- Column: A suitable C18 column (e.g., Hypersil GOLD C18, 1.9  $\mu$ m, 100 x 2.1 mm).[10]
- Mobile Phase A: Water with 0.1% formic acid.[10]
- Mobile Phase B: Methanol with 0.1% formic acid.[10]
- Flow Rate: 0.5 mL/min.[10]
- Injection Volume: 10-100  $\mu$ L.[10]
- Gradient: Optimize the gradient to ensure separation from other nitrosamines and matrix components.
- Mass Spectrometry Conditions:
  - Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[11][12]
  - Detection Mode: Multiple Reaction Monitoring (MRM).[9][12]
  - MRM Transitions:
    - NMEA: Precursor ion (Q1) -> Product ion (Q3)
    - NMEA-d5: Precursor ion (Q1) -> Product ion (Q3) (Note: Specific mass transitions for NMEA and NMEA-d5 should be optimized by infusing the individual standard solutions into the mass spectrometer.)

## 5. Instrumental Analysis: GC-MS/MS

- Chromatographic Conditions:
  - GC System: Gas chromatograph with a triple quadrupole mass spectrometer.
  - Column: A polar column such as Agilent VF-WAXms or a mid-polar column like DB-1701 is often suitable.[13]
  - Carrier Gas: Helium.

- Injection Mode: Splitless.
- Temperature Program: Optimize the oven temperature program to achieve good separation of NMEA.
- Mass Spectrometry Conditions:
  - Ionization Source: Electron Ionization (EI).[5]
  - Detection Mode: Multiple Reaction Monitoring (MRM).[9]
  - MRM Transitions:
    - NMEA: Precursor ion (Q1) -> Product ion (Q3)
    - NMEA-d5: Precursor ion (Q1) -> Product ion (Q3) (Note: Specific mass transitions should be determined and optimized based on the fragmentation pattern of NMEA and its deuterated analogue.)

## Data Presentation

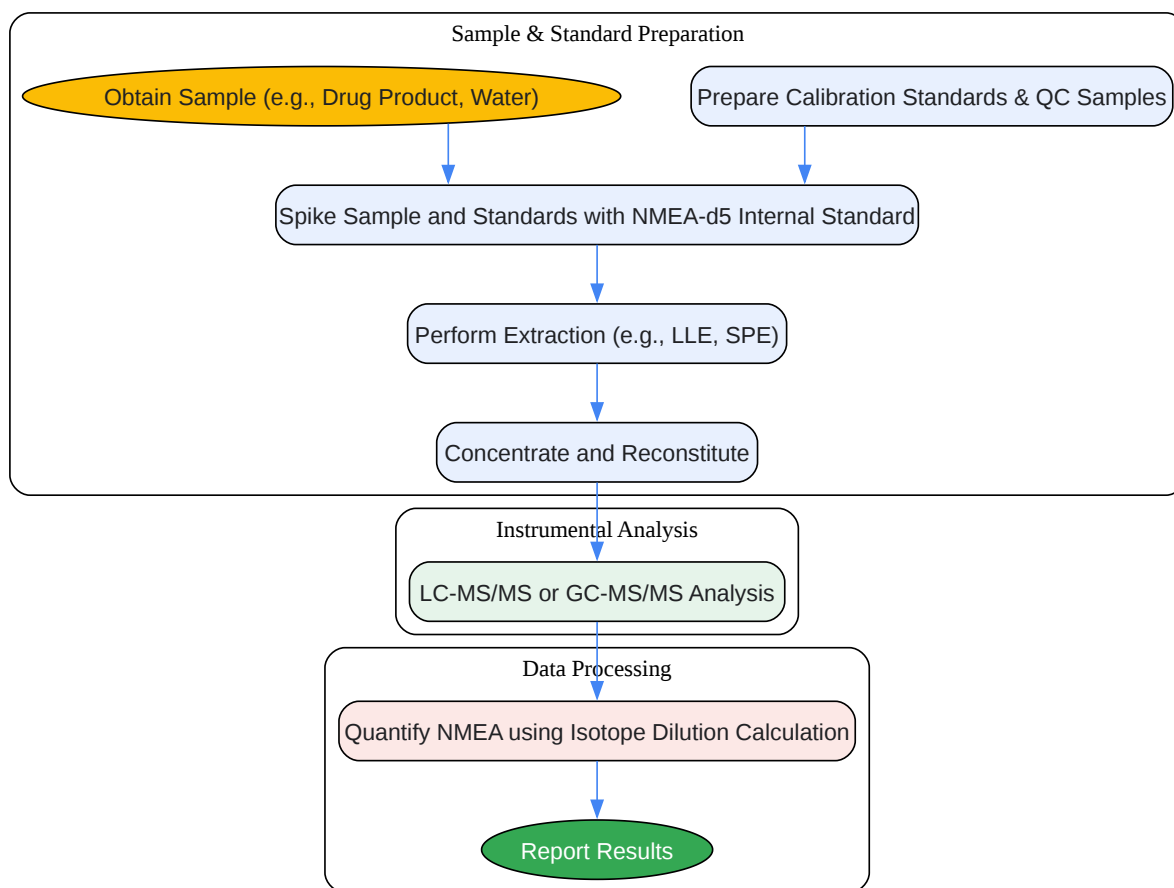
The following table summarizes typical quantitative performance data for nitrosamine analysis, including NMEA, from various studies.

Parameter	NMEA	Other Nitrosamines	Reference
Limit of Detection (LOD)	-	0.4 - 12 ng/L (in water)	<a href="#">[10]</a> <a href="#">[11]</a>
-	1 ng/mL (in semi-solid pharma)	<a href="#">[9]</a>	
Limit of Quantification (LOQ)	-	2 ng/mL (in semi-solid pharma)	<a href="#">[9]</a>
Calibration Range	-	0.06 - 500 ng/mL	<a href="#">[13]</a>
-	2.5 - 40 ng/mL	<a href="#">[14]</a>	
Recovery	-	68 - 83% (in water)	<a href="#">[10]</a> <a href="#">[11]</a>
-	80 - 120% (in sartan drugs)	<a href="#">[13]</a>	
Precision (%RSD)	-	< 15%	<a href="#">[14]</a>
< 8% (long-term)	<a href="#">[13]</a>		

Note: The specific performance of the method for NMEA will need to be determined during method validation.

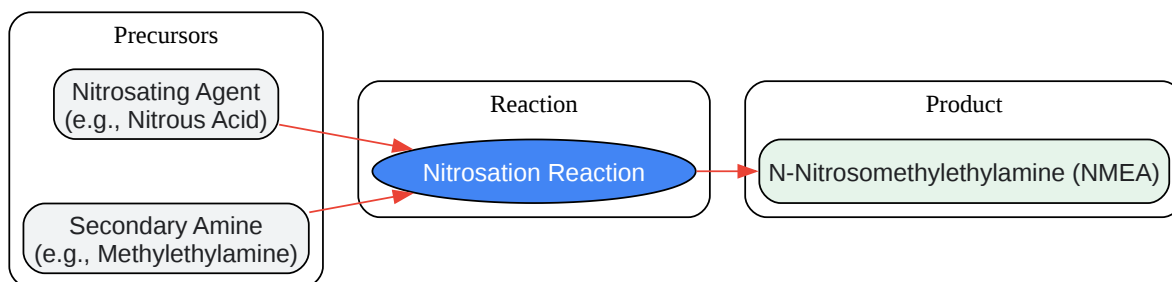
## Visualizations

Below are diagrams illustrating the experimental workflow and the general mechanism of nitrosamine formation.



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Caption: Experimental workflow for the isotope dilution analysis of N-Nitrosomethylethylamine.



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Caption: General formation pathway of N-Nitrosomethylethylamine.

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